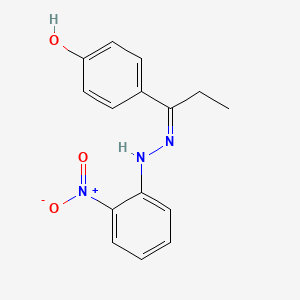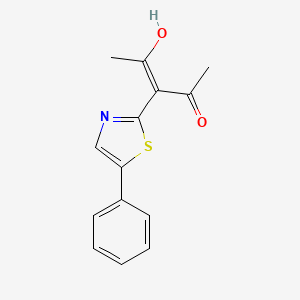
3-(5-phenyl-1,3-thiazol-2(3H)-ylidene)-2,4-pentanedione
Descripción general
Descripción
3-(5-phenyl-1,3-thiazol-2(3H)-ylidene)-2,4-pentanedione, also known as PTAD, is a synthetic compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol. PTAD has been found to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-(5-phenyl-1,3-thiazol-2(3H)-ylidene)-2,4-pentanedione is not fully understood, but it is believed to involve the inhibition of key enzymes involved in bacterial and fungal cell wall synthesis. 3-(5-phenyl-1,3-thiazol-2(3H)-ylidene)-2,4-pentanedione has also been found to induce DNA damage and inhibit DNA repair mechanisms in cancer cells, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
3-(5-phenyl-1,3-thiazol-2(3H)-ylidene)-2,4-pentanedione has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death. 3-(5-phenyl-1,3-thiazol-2(3H)-ylidene)-2,4-pentanedione has also been found to induce apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for the development of anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(5-phenyl-1,3-thiazol-2(3H)-ylidene)-2,4-pentanedione has several advantages for use in lab experiments. It is readily available and can be synthesized in a laboratory setting. It exhibits significant biological activity against a range of microorganisms and cancer cells, making it a useful tool for studying these biological processes. However, 3-(5-phenyl-1,3-thiazol-2(3H)-ylidene)-2,4-pentanedione has some limitations in lab experiments. It is not water-soluble, which can make it difficult to use in aqueous environments. It also has potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of 3-(5-phenyl-1,3-thiazol-2(3H)-ylidene)-2,4-pentanedione in scientific research. One area of interest is the development of 3-(5-phenyl-1,3-thiazol-2(3H)-ylidene)-2,4-pentanedione-based drugs for the treatment of bacterial and fungal infections. Another area of interest is the development of 3-(5-phenyl-1,3-thiazol-2(3H)-ylidene)-2,4-pentanedione-based anticancer drugs. 3-(5-phenyl-1,3-thiazol-2(3H)-ylidene)-2,4-pentanedione has also been found to possess antioxidant properties, which could be useful in the development of drugs for the treatment of oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of 3-(5-phenyl-1,3-thiazol-2(3H)-ylidene)-2,4-pentanedione and its potential applications in medicine.
Aplicaciones Científicas De Investigación
3-(5-phenyl-1,3-thiazol-2(3H)-ylidene)-2,4-pentanedione has been used extensively in scientific research due to its diverse biological activities. It has been found to exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. 3-(5-phenyl-1,3-thiazol-2(3H)-ylidene)-2,4-pentanedione has also been shown to possess antifungal activity against Candida albicans and Aspergillus niger.
In addition to its antimicrobial properties, 3-(5-phenyl-1,3-thiazol-2(3H)-ylidene)-2,4-pentanedione has been found to possess anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-(5-phenyl-1,3-thiazol-2(3H)-ylidene)-2,4-pentanedione has been found to induce apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
(E)-4-hydroxy-3-(5-phenyl-1,3-thiazol-2-yl)pent-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-9(16)13(10(2)17)14-15-8-12(18-14)11-6-4-3-5-7-11/h3-8,16H,1-2H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGWZURBLFBVHE-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=NC=C(S1)C2=CC=CC=C2)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C1=NC=C(S1)C2=CC=CC=C2)/C(=O)C)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




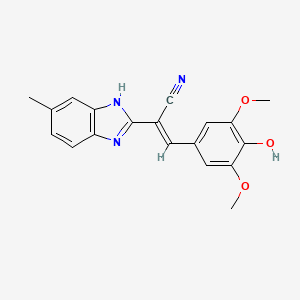
![2-methoxybenzaldehyde [5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3723009.png)
![2,4-dihydroxybenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3723014.png)

![N-{[(2,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B3723022.png)
![3-nitrobenzaldehyde [5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3723025.png)
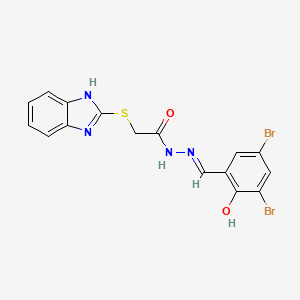
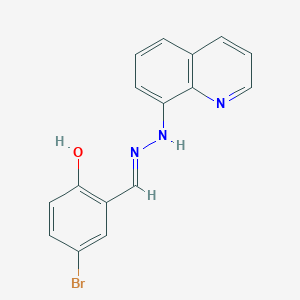
![5-(diethylamino)-2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B3723065.png)

![2-[(1H-indol-3-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3723076.png)

